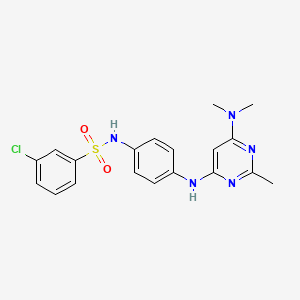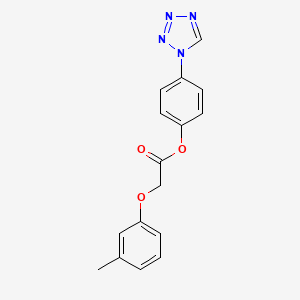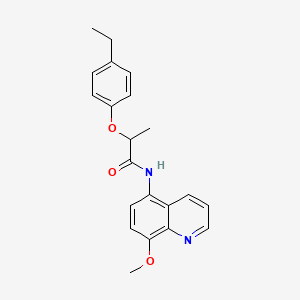
3-chloro-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a sulfonamide group, and a dimethylamino-substituted pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The dimethylamino-substituted pyrimidine is synthesized through a series of reactions starting from basic pyrimidine precursors.
Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylbenzene-1-sulfonamide.
Chlorination: The final step involves the chlorination of the benzene ring to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: The presence of the amino and pyrimidine groups allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Aplicaciones Científicas De Investigación
3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the pyrimidine moiety can interact with nucleic acids or proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE
- 3-BROMO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE
- 3-CHLORO-N-(4-{[6-(METHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, while the sulfonamide group provides a strong binding affinity to enzymes.
Propiedades
Fórmula molecular |
C19H20ClN5O2S |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
3-chloro-N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-13-21-18(12-19(22-13)25(2)3)23-15-7-9-16(10-8-15)24-28(26,27)17-6-4-5-14(20)11-17/h4-12,24H,1-3H3,(H,21,22,23) |
Clave InChI |
WNIUJDBQEREIDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11333956.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethanamine](/img/structure/B11333960.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11333968.png)
![1-[(3-chlorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B11333975.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]pentanamide](/img/structure/B11333982.png)


![2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11333999.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11334004.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11334009.png)
![7-(3,5-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11334011.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide](/img/structure/B11334017.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11334025.png)
![4-[(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B11334027.png)
